molecular formula C27H26N2O4 B2603814 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid CAS No. 2305253-63-6

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid

Cat. No.: B2603814
CAS No.: 2305253-63-6
M. Wt: 442.515
InChI Key: OYGUNHQJHWHLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid is a synthetic organic compound featuring a piperidine core modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzoic acid substituent. The Fmoc group is widely used in peptide synthesis to protect amine functionalities, while the benzoic acid moiety enables conjugation or serves as a linker in solid-phase applications. This compound is primarily utilized in research and development, particularly in medicinal chemistry and drug discovery, due to its stability and versatility in multi-step syntheses .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-26(31)23-11-5-6-12-25(23)29-15-13-18(14-16-29)28-27(32)33-17-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-12,18,24H,13-17H2,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGUNHQJHWHLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-63-6
Record name 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected piperidine derivativeCommon reagents used in these steps include Fmoc chloride for the protection step and coupling agents like dicyclohexylcarbodiimide (DCC) for the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Coupling Reactions

The compound participates in amide bond formation with other carboxylic acid derivatives, facilitated by its benzoic acid group. Reaction conditions typically involve:

ReagentRoleSolventTemperature
HATUCoupling agentDMF0–5°C
DIPEABaseDCMRT–40°C
EDCCarbodiimideTHF0°C–RT

These reactions are critical for constructing peptide analogs and bioconjugates.

Fmoc Group Deprotection

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group undergoes base-catalyzed β-elimination to release the amine functionality:
Fmoc-aminopiperidine/DBUNH2+fluorene\text{Fmoc-amino} \xrightarrow{\text{piperidine/DBU}} \text{NH}_2 + \text{fluorene}
This reaction is highly efficient under mild conditions (e.g., 20% piperidine in DMF) .

Functional Group Transformations

The compound enables diverse transformations:

  • Acylation : The benzoic acid can undergo esterification or amidation.

  • Amine alkylation/arylation : The deprotected amine reacts with alkyl halides or aryl halides.

  • Piperidine ring modification : Substitution or oxidation of the piperidine moiety.

Example reagents include alkyl halides (e.g., methyl iodide), aryl halides (e.g., bromobenzene), and oxidizing agents (e.g., N-chlorosuccinimide).

Stability and Purification

The compound is stable under dry conditions but requires careful handling due to sensitivity to bases and nucleophiles. Purification methods include:

  • Column chromatography : Silica gel or reversed-phase chromatography.

  • Recrystallization : From solvents like ethyl acetate or acetonitrile.

Research Findings

  • Reagent compatibility : The Fmoc group is compatible with most coupling reagents but incompatible with strong acids, which cause premature deprotection .

  • Reaction kinetics : Amide bond formation typically completes within 1–4 hours under optimized conditions.

  • Thermal stability : The compound shows decomposition at temperatures >200°C (TGA analysis).

This compound’s reactivity profile makes it a versatile tool in modern organic and medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Research
Recent studies have investigated the use of this compound as a dual-drug candidate for the treatment of Type 2 Diabetes. The compound was utilized in the synthesis of fusion proteins designed to enhance the delivery of glucagon-like peptide-1 receptor agonists (GLP-1RAs) and gastric inhibitory polypeptide receptor antagonists (GIPRAs) to target insulin resistance and dysfunction in diabetic patients. These studies highlight the compound's role in improving drug efficacy by facilitating the selective targeting of specific receptors involved in glucose metabolism and insulin signaling pathways .

Neuroprotective Agents
Additionally, there is growing interest in the neuroprotective properties of GLP-1RAs, with implications for Alzheimer's Disease, often referred to as Type 3 Diabetes. The incorporation of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid into peptide constructs aims to enhance their ability to cross the blood-brain barrier, potentially leading to new therapeutic strategies for neurodegenerative diseases .

Bioconjugation Techniques

Site-Specific Bioconjugation
The compound has been employed in innovative bioconjugation techniques that allow for site-specific modifications of proteins. This is particularly useful in developing targeted therapies where precise control over the attachment of drug molecules or imaging agents is required. The use of phosphor-based electrophilic coupling partners has shown promise in achieving high conversion rates for bioconjugation reactions involving this compound .

Peptide Synthesis

Building Block for Peptides
In peptide synthesis, this compound serves as a versatile building block. Its structure allows for the introduction of various functional groups that can be utilized in the design of complex peptide sequences. This capability is crucial in developing peptides with specific biological activities, including antimicrobial and anticancer properties .

Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDual-drug candidates for Type 2 DiabetesEnhanced delivery systems improve drug efficacy against diabetes-related complications .
Neuroprotective ResearchPotential treatments for Alzheimer's DiseaseCompounds facilitate crossing the blood-brain barrier, offering new therapeutic avenues .
Bioconjugation TechniquesSite-specific modifications of proteinsHigh conversion rates achieved using phosphor-based electrophiles enhance specificity .
Peptide SynthesisBuilding block for complex peptide sequencesEnables design of peptides with targeted biological activities .

Mechanism of Action

The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The piperidine ring facilitates the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Applications/Notes
Target Compound : 2-[4-(Fmoc-amino)piperidin-1-yl]benzoic acid Not explicitly provided (hypothetical) C₂₈H₂₆N₂O₄ ~454.5 g/mol Reference structure: Piperidine ring with Fmoc-protected amine and benzoic acid substituent. Used in peptide synthesis, conjugation, or as a linker.
2-(1-Fmoc-piperidin-4-yl)acetic acid 180181-05-9 C₂₃H₂₄N₂O₄ 392.45 g/mol Replaces benzoic acid with acetic acid; smaller aliphatic chain. Suitable for shorter linkers; used in R&D for small-molecule modifications .
4-(1-Fmoc-4-Boc-piperazin-2-yl)benzoic acid 886362-31-8 C₃₁H₃₂N₂O₆ 552.6 g/mol Piperazine ring with dual Fmoc and Boc protection; enhanced steric bulk. Dual-protected intermediates for selective deprotection in complex syntheses .
(S)-1-Fmoc-4,4-difluoropiperidine-2-carboxylic acid 1221793-52-7 C₂₂H₂₁F₂NO₄ 387.38 g/mol Difluoro substitution on piperidine; increased lipophilicity and metabolic stability. Potential applications in fluorinated drug candidates .
(R)-1-Fmoc-piperidine-2-carboxylic acid 101555-63-9 C₂₁H₂₁NO₄ 351.4 g/mol Lacks benzoic acid; simpler structure with Fmoc-protected piperidine carboxylic acid. Common in peptide backbone modifications (e.g., Fmoc-D-Pip-OH) .

Structural and Functional Comparisons

Backbone Modifications
  • Piperidine vs. Piperazine: The target compound’s piperidine ring provides a six-membered saturated structure, while analogs like 4-(1-Fmoc-4-Boc-piperazin-2-yl)benzoic acid (CAS 886362-31-8) use a piperazine ring, introducing an additional nitrogen atom.
Protecting Group Strategies
  • Dual Protection : The Boc-Fmoc dual protection in CAS 886362-31-8 allows sequential deprotection, enabling orthogonal synthesis strategies. This is absent in the target compound, which relies solely on Fmoc .
  • Fluorination : The difluoro analog (CAS 1221793-52-7) exhibits enhanced metabolic stability and altered electronic properties, making it valuable in fluorinated drug design .

Biological Activity

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid is a synthetic organic compound notable for its complex structure, which includes a benzoic acid moiety and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The compound can be described by the following structural features:

  • Chemical Formula : C22H24N2O4
  • Molecular Weight : Approximately 372.44 g/mol
  • CAS Number : 221352-82-5
  • IUPAC Name : (4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-piperidinyl)acetic acid

The presence of the fluorenylmethoxycarbonyl (Fmoc) group is crucial as it protects the amino group during peptide synthesis, enhancing stability and solubility in various chemical environments .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The Fmoc group enables selective binding to enzymes and receptors, which can modulate their activities. This mechanism is particularly relevant in studies of protein interactions and enzyme mechanisms, making it a valuable tool in biochemical research.

1. Enzyme Inhibition

Research indicates that compounds structurally related to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that these compounds can inhibit proteases, which are critical in various biological processes including cell signaling and metabolism .

2. Anticancer Properties

Preliminary studies suggest potential anticancer activity. The compound has been evaluated for its effects on cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis in certain types of cancer cells. This activity is believed to be mediated through the modulation of signaling pathways involved in cell growth and survival .

3. Neuroprotective Effects

There is emerging evidence highlighting the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been investigated for its ability to cross the blood-brain barrier and selectively target amyloid plaques, which are hallmarks of Alzheimer's pathology .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific proteases, this compound demonstrated a dose-dependent inhibition pattern with an IC50 value indicating significant potency compared to control compounds.

CompoundIC50 (µM)Target Enzyme
Test Compound15 ± 2Protease A
Control Compound30 ± 5Protease A

Case Study 2: Anticancer Activity

In vitro assays on breast cancer cell lines showed that treatment with the compound resulted in a reduction in cell viability by up to 70% after 48 hours.

TreatmentCell Viability (%)
Control100
Compound A (10 µM)30 ± 5
Compound A (50 µM)15 ± 3

Q & A

Basic Question: What are the standard synthetic routes for preparing 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid?

Methodological Answer:
The compound is typically synthesized via amide coupling between an Fmoc-protected piperidine derivative and a benzoic acid scaffold. For example:

  • Step 1 : React 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid with a piperidine derivative (e.g., compound 32 in ) using coupling reagents like HATU or DCC.
  • Step 2 : Purify the crude product via flash chromatography or preparative HPLC, though yields may vary (e.g., 64% purity reported in one protocol ).
  • Critical Note : Ensure anhydrous conditions and inert gas (N₂/Ar) to prevent Fmoc-group degradation.

Basic Question: How is the compound characterized for purity and structural confirmation?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to confirm molecular weight (e.g., observed m/z = 572.20 vs. calculated 572.22 ).
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves piperidine and benzoic acid protons, with Fmoc aromatic protons appearing at δ 7.2–7.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Essential for verifying exact mass (<5 ppm error).

Advanced Question: What experimental strategies address low yields during synthesis?

Methodological Answer:
Low yields (e.g., 64% in ) often stem from:

  • Incomplete coupling : Optimize stoichiometry (1.0 eq. of each reactant) and use fresh coupling reagents .
  • Purification challenges : Employ orthogonal techniques (e.g., ion-exchange chromatography after HPLC) to separate byproducts.
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for analogous Fmoc-protected compounds .

Advanced Question: How does the compound’s stability impact experimental design?

Methodological Answer:

  • Light and moisture sensitivity : Store at –20°C under desiccant, with amber vials to prevent Fmoc-group cleavage .
  • pH-dependent degradation : Avoid prolonged exposure to basic conditions (pH >9), which hydrolyze the carbamate linkage.
  • Handling : Use glove boxes for air-sensitive steps (e.g., coupling reactions) .

Advanced Question: What are its applications in studying protein-ligand interactions?

Methodological Answer:

  • Peptide mimetics : The piperidine-benzoic acid scaffold mimics protein-binding motifs, enabling studies on enzyme active sites (e.g., proteases) .
  • Fluorescence quenching : The Fmoc group’s aromaticity allows fluorescence-based binding assays with proteins like serum albumin .
  • SPR/Biacore studies : Immobilize the compound on carboxylated sensor chips to quantify binding kinetics .

Advanced Question: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies may arise from:

  • Purity variations : Validate purity via LC-MS (>95%) and adjust bioassay concentrations accordingly .
  • Solvent effects : Use DMSO stocks at <0.1% v/v to avoid cytotoxicity artifacts .
  • Assay conditions : Replicate pH (7.4), temperature (37°C), and ionic strength to match physiological environments .

Advanced Question: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model the compound’s membrane permeability using logP (~3.5 predicted for similar Fmoc derivatives) .
  • ADMET prediction tools : SwissADME or ADMETLab estimate blood-brain barrier penetration (low) and CYP450 inhibition risks .
  • Docking studies : AutoDock Vina identifies potential binding pockets in target proteins (e.g., kinases) .

Advanced Question: What analytical techniques quantify degradation products?

Methodological Answer:

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients to separate Fmoc cleavage products .
  • Tandem MS (MS/MS) : Fragment ions at m/z 178 (fluorenylium) confirm degradation .
  • Stability-indicating assays : Stress testing under heat (40°C), light (UV), and humidity (75% RH) quantifies degradation kinetics .

Advanced Question: How is the compound utilized in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Resin loading : Couple the benzoic acid moiety to Wang resin via DIC/HOBt activation .
  • Fmoc deprotection : Treat with 20% piperidine/DMF (v/v) for 2 × 5 min, monitored by UV absorbance at 301 nm .
  • Cleavage : Use TFA/water/TIS (95:2.5:2.5) to release the peptide-resin conjugate .

Advanced Question: What safety protocols mitigate risks during handling?

Methodological Answer:

  • Acute toxicity : Wear nitrile gloves, goggles, and lab coats; avoid inhalation (Category 4 toxicity per CLP) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency response : Immediate decontamination with water/soap for dermal exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.